NaV1.6 Isoform Selectivity Window: Zandatrigine (Containing (2S,4S) Core) vs. Non-Selective Sodium Channel Blockers
The downstream drug candidate zandatrigine, constructed on the (2S,4S)-4-aminopyrrolidin-2-yl]methanol scaffold, achieves an unprecedented isoform selectivity window versus all other human NaV subtypes. This contrasts with conventional anticonvulsant sodium channel blockers (phenytoin, carbamazepine, lacosamide), which inhibit all NaV isoforms with near-equivalent potency, producing dose-limiting cardiovascular (NaV1.5) and CNS inhibitory interneuron (NaV1.1) toxicities [1]. The selectivity ratios are calculated as IC50(hNaV1.X) / IC50(hNaV1.6) measured under voltage-clamp conditions in HEK293 cells [1].
| Evidence Dimension | Isoform selectivity ratio (IC50 NaV1.X / IC50 NaV1.6) |
|---|---|
| Target Compound Data | NaV1.6 IC50 = 0.051 µM; Selectivity: 756× (NaV1.1), 134× (NaV1.2), 276× (NaV1.7), >583× (NaV1.3, NaV1.4, NaV1.5) |
| Comparator Or Baseline | Phenytoin / carbamazepine / lacosamide: inhibit NaV1.1–NaV1.6 with approximately equivalent potency (selectivity ratios ~1–3× across isoforms) |
| Quantified Difference | 134–756× selectivity window for the (2S,4S)-derived compound vs. ~1–3× for non-selective blockers |
| Conditions | Automated patch-clamp electrophysiology (Sophion Qube); HEK293 cells expressing human NaV α-subunits with β1 co-expression; holding potential −45 mV for NaV1.1, NaV1.2, NaV1.6; −60 mV for NaV1.3, NaV1.4, NaV1.5, NaV1.7 |
Why This Matters
A procurement decision favoring the (2S,4S) stereoisomer enables construction of drug candidates with a selectivity margin that cannot be achieved using racemic or alternative stereoisomeric building blocks; this selectivity translates directly to reduced off-target cardiac and CNS toxicity in preclinical models.
- [1] Johnson JP Jr, Focken T, Khakh K, et al. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats. eLife. 2022;11:e72468. doi:10.7554/eLife.72468 View Source
